Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
描述
属性
IUPAC Name |
ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDVIILZJWZOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Key Synthetic Routes
The synthesis of ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves two primary strategies: (1) cyclocondensation to form the pyrazole core followed by pyrimidine substitution, or (2) pre-functionalization of pyrimidine derivatives prior to pyrazole ring formation. Below, we analyze these approaches in detail.
Cyclocondensation Followed by Nucleophilic Substitution
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or acrylonitriles. For example, ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5) serves as a key intermediate, synthesized through the reaction of ethyl cyanoacetate with triethyl orthoformate and morpholine, followed by hydrazine hydrate treatment.
Reaction Conditions :
- Step 1 : Ethyl cyanoacetate + triethyl orthoformate → ethyl 2-cyano-3-morpholinoacrylate (reflux in acetic anhydride, 140°C, 8 h).
- Step 2 : Cyclization with hydrazine hydrate (ethanol, reflux, 7 h) yields ethyl 3-amino-1H-pyrazole-4-carboxylate.
Pyrimidine Substitution at the 1-Position
The pyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. A common method involves alkylating the pyrazole’s 1-position with 4-chloropyrimidine under basic conditions:
Procedure :
- Dissolve ethyl 1H-pyrazole-4-carboxylate (1 eq) in anhydrous DMF.
- Add sodium hydride (1.2 eq) at 0°C and stir for 30 min.
- Introduce 4-chloropyrimidine (1.1 eq) and heat at 80°C for 12 h.
- Yield : ~65–70% after purification by column chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insight :
The reaction proceeds via deprotonation of the pyrazole’s NH group by NaH, generating a nucleophilic nitrogen that attacks the electron-deficient C4 position of 4-chloropyrimidine.
Direct Cyclization of Pre-Functionalized Intermediates
An alternative route involves constructing the pyrimidine-pyrazole hybrid in a single pot. For instance, 4-hydrazinylpyrimidine derivatives can react with acrylonitriles to form the pyrazole ring directly:
Example Protocol :
- React 4-chloro-6-hydrazinylpyrimidine (1 eq) with 2-(ethoxymethyl)-3-methoxyacrylonitrile (1 eq) in ethanol.
- Reflux at 80°C for 7 h.
- Yield : 72–78% after recrystallization.
Advantages :
- Fewer synthetic steps.
- Higher atom economy due to convergent synthesis.
Optimization Strategies
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit notable bioactivity:
化学反应分析
Types of Reactions
Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine or pyrazole rings .
科学研究应用
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds, including Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, exhibit significant antibacterial properties. A study highlighted the potential of pyrazole compounds as antibiotic adjuvants, particularly against multidrug-resistant strains of Acinetobacter baumannii. The structural modifications in these compounds can optimize their efficacy as synergistic agents in antibiotic therapy .
Anticancer Properties
This compound has been investigated for its anticancer potential. Its ability to inhibit specific cancer cell lines has been documented, suggesting that this compound could serve as a lead in developing new anticancer drugs. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Neurological Disorders
The compound is also being explored for its effects on neurological conditions. Some studies suggest that similar pyrazole derivatives may act on muscarinic receptors, offering potential therapeutic benefits for diseases such as Alzheimer's and Lewy Body Dementia .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, with minimal cytotoxicity observed in mammalian cell lines. The results indicated that this compound could be a promising candidate for further development as an antibiotic adjuvant .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of this compound showed that it effectively induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports its potential use in cancer therapeutics and warrants further investigation into its mechanism of action .
作用机制
The mechanism of action of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .
相似化合物的比较
Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylates
Example: Ethyl 1-(1,2-dihydro-1-methyl-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate (3a)
- Key Differences: Substituent: A quinoxaline moiety replaces the pyrimidine group. Synthesis: One-pot alkylation of ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate with alkyl halides (e.g., methyl iodide) using cesium carbonate in DMF. Yields range from 52–88% . Applications: These derivatives exhibit enhanced biological activity in antimicrobial and anticancer assays compared to pyrimidine analogs, likely due to the electron-deficient quinoxaline core .
Ethyl 1-(Dibenzo[b,f]thiepin-2-yl)-1H-Pyrazole-4-Carboxylate (Compound 14)
- Key Differences: Substituent: A dibenzo[b,f]thiepin group (a sulfur-containing polycyclic system) is attached. Synthesis: Decarboxylative N-alkylation using 2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid and ethyl 4-pyrazolecarboxylate under Ru catalysis. Yield: 60% . Applications: The bulky thiepin group may improve lipid solubility, making it suitable for CNS-targeting drug candidates .
Ethyl 1-(2-Phenylpropan-2-yl)-1H-Pyrazole-4-Carboxylate (Compound 15)
- Key Differences: Substituent: A 2-phenylpropan-2-yl group introduces steric bulk. Synthesis: Similar Ru-catalyzed decarboxylative coupling with 2-methyl-2-phenylpropanoic acid. Yield: 51% . Applications: The hydrophobic phenyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
Ethyl 1-(Tetrahydrofuran-2-yl)-1H-Pyrazole-4-Carboxylate (Compound 11)
- Key Differences :
Ethyl 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate
生物活性
Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are recognized as versatile scaffolds in drug development, exhibiting a variety of biological activities including anti-inflammatory, antibacterial, antifungal, antitumor, and antitubercular effects. The structural diversity of pyrazole derivatives allows for the modulation of their biological properties, making them valuable in therapeutic applications .
Synthesis of this compound
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as Vilsmeier–Haack reactions or other condensation techniques .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against several cancer cell lines. For instance, compounds containing the pyrazole moiety have been reported to inhibit the proliferation of various cancer types including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Anticancer Activity Against Different Cell Lines
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Table 2: COX Inhibition Comparison
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies and Research Findings
Numerous studies have validated the biological activity of this compound through in vitro and in vivo experiments:
- In Vitro Studies : A study assessed the antiproliferative effects on various cancer cell lines, demonstrating significant inhibition rates that suggest potential as an anticancer agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for further development as an anticancer therapeutic .
- Safety Profile : Preliminary toxicity studies indicated that this compound exhibits low toxicity towards normal cells, suggesting a favorable safety profile for therapeutic use .
常见问题
Basic Research Question
- Handling : Use PPE (gloves, goggles), avoid skin contact, and work in a fume hood.
- Waste disposal : Segregate organic waste (e.g., ethyl ester byproducts) and incinerate via certified hazardous waste contractors.
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous release .
How do supramolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing of this compound?
Advanced Research Question
Graph-set analysis (R₂²(8) motifs) reveals intermolecular hydrogen bonds (N–H···O, C–H···N) that stabilize crystal lattices. π-π stacking between pyrimidine and pyrazole rings (3.5–4.0 Å spacing) further directs packing. Disorder in solvent molecules (e.g., DMSO) must be modeled with partial occupancy .
What synthetic routes enable the introduction of bioisosteric replacements (e.g., trifluoromethyl, coumarin) to enhance pharmacological properties?
Advanced Research Question
- Trifluoromethylation : Use Togni’s reagent under radical conditions.
- Coumarin hybridization : Suzuki-Miyaura coupling with boronic esters.
- Click chemistry : Cu-catalyzed azide-alkyne cycloaddition for triazole appendages .
How can researchers reconcile low catalytic efficiency in decarboxylative alkylation reactions involving this compound?
Advanced Research Question
Optimize Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) and solvent mixtures (DCE/HFIP 2:1) to enhance radical generation. Adjust stoichiometry (1.2 equiv. tosyl reagent) and reaction time (20–24 h) to improve yields. Monitor by LC-MS for intermediate trapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
